molecular formula C15H13ClO3 B6352441 2-(2-Chloro-benzyloxymethyl)-benzoic acid CAS No. 1154953-86-2

2-(2-Chloro-benzyloxymethyl)-benzoic acid

Cat. No. B6352441
CAS RN: 1154953-86-2
M. Wt: 276.71 g/mol
InChI Key: QKPKPRDGVLISAF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the carboxylic acid group and the chlorobenzyl group. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Based on its structure, “2-(2-Chloro-benzyloxymethyl)-benzoic acid” is likely to be a solid at room temperature. It’s likely to have a relatively high melting point due to the presence of the benzene ring and the carboxylic acid group .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical for the study of protein expression and function. It serves as a precursor or intermediate in the synthesis of more complex molecules used in proteomic assays .

Radiosynthesis of Pro-Nucleotides

In the field of nuclear medicine , specifically in the radiosynthesis of [18F]-labelled Pro-Nucleotides (ProTides), this compound is valuable. ProTides are used to overcome the limitations of nucleoside therapies in anti-viral and anti-cancer treatments. The compound aids in the synthesis of radiolabelled ProTides, which are novel probes for Positron Emission Tomography (PET) imaging .

Safety and Hazards

As with all chemicals, handling “2-(2-Chloro-benzyloxymethyl)-benzoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .

properties

IUPAC Name

2-[(2-chlorophenyl)methoxymethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-14-8-4-2-6-12(14)10-19-9-11-5-1-3-7-13(11)15(17)18/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPKPRDGVLISAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-benzyloxymethyl)-benzoic acid

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